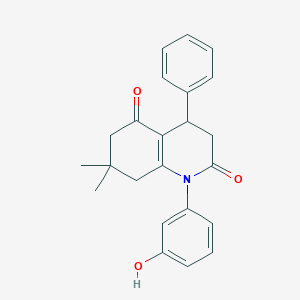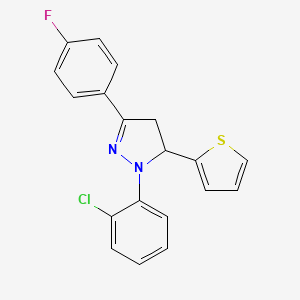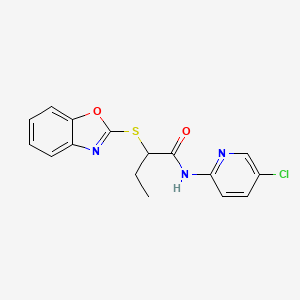![molecular formula C26H19NO B5179976 1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline](/img/structure/B5179976.png)
1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of polycyclic aromatic hydrocarbons, which are known for their diverse biological activities.
作用机制
The mechanism of action of 1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline involves the modulation of various signaling pathways and cellular processes. In cancer cells, this compound induces apoptosis by activating the caspase cascade and downregulating anti-apoptotic proteins. In the brain, it reduces oxidative stress and inflammation by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines. Furthermore, 1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline has been found to interact with various molecular targets, including enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it inhibits cell proliferation, induces apoptosis, and suppresses tumor growth. In the brain, it reduces oxidative stress, inflammation, and neuronal damage, and improves cognitive function. Furthermore, this compound has been found to have antioxidant, anti-inflammatory, and anti-angiogenic activities, which contribute to its therapeutic potential.
实验室实验的优点和局限性
The advantages of using 1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline in lab experiments include its high yield and purity, its diverse biological activities, and its potential as a drug candidate. However, there are also some limitations to its use, including its toxicity at high concentrations, its limited solubility in aqueous solutions, and its potential for off-target effects.
未来方向
There are several future directions for the study of 1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline. One direction is to further investigate its molecular targets and signaling pathways, in order to better understand its mechanism of action. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, future studies could focus on the development of novel derivatives and analogs of 1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline, with improved pharmacological properties and therapeutic potential.
Conclusion:
In conclusion, 1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline is a promising chemical compound that has been studied for its potential applications in scientific research. Its diverse biological activities, mechanism of action, and biochemical and physiological effects make it a valuable tool for investigating various cellular and molecular processes. However, further studies are needed to fully understand its therapeutic potential and to develop novel derivatives with improved pharmacological properties.
合成方法
The synthesis of 1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline can be achieved through a multistep process involving the condensation of 3-phenoxybenzaldehyde with 2-nitrobenzaldehyde, followed by reduction and cyclization reactions. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
科学研究应用
1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. This compound has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, 1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO/c1-18-16-25(27-24-15-14-19-8-5-6-13-23(19)26(18)24)20-9-7-12-22(17-20)28-21-10-3-2-4-11-21/h2-17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZWLJHEYLIGKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC(=CC=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-4-(2-oxo-1-pyrrolidinyl)butanamide](/img/structure/B5179914.png)
![ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5179919.png)
![4-{[(3-fluorophenyl)amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5179935.png)
![5-{[5-(3-fluorophenyl)-2-furyl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5179939.png)
![2-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5179945.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-fluorobenzamide](/img/structure/B5179966.png)

![N-benzyl-3-[(cyclopentylamino)methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5179981.png)
![1-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5179986.png)
